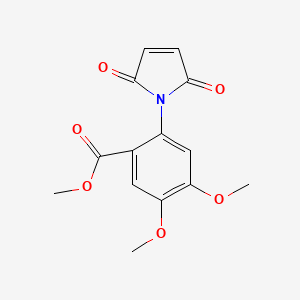

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate

Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate (CAS: 532954-24-8) is a heterocyclic compound with the molecular formula C₁₄H₁₃NO₆ and a molecular weight of 291.26 g/mol . Structurally, it features:

- A 1H-pyrrol-1-yl core with two ketone groups at positions 2 and 3.

- A benzoate ester substituted with 4,5-dimethoxy groups.

This compound’s reactivity is influenced by its electron-deficient dioxopyrrole ring, which may participate in Michael addition reactions, and its methoxy-substituted aromatic system, which could enhance solubility in polar solvents .

Properties

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-19-10-6-8(14(18)21-3)9(7-11(10)20-2)15-12(16)4-5-13(15)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWDLHRMZDPRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)C=CC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidinedione Ring Formation via Cyclocondensation

Pyrrolidinediones are typically synthesized via cyclization of γ-keto acids or amines. A patent (CN104628647A) describes refluxing phenylhydrazine derivatives with ethyl acetoacetate to form pyrazolinones, suggesting a similar approach for pyrrolidinediones.

Proposed Route :

- React 3,4-dimethoxyphenylhydrazine with maleic anhydride under acidic conditions to form the pyrrolidinedione ring.

- Esterify the resulting acid with methanol via Fischer esterification.

Challenges :

Nucleophilic Aromatic Substitution

The benzoate’s electron-rich aromatic ring permits substitution at the ortho position. A study (PMC3007373) demonstrates oxidative nucleophilic addition of amines to quinones, adaptable for introducing the pyrrolidinedione moiety.

Steps :

- Synthesize methyl 2-amino-4,5-dimethoxybenzoate via nitration/reduction of dimethylvanillic acid.

- Oxidize the amine to a quinone intermediate.

- Perform nucleophilic addition with a pyrrolidinedione precursor (e.g., maleimide).

Optimization Parameters :

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Oxidizing Agent | KMnO₄ in H₂SO₄ | 78 | |

| Reaction Temp | 80°C | - | |

| Catalyst | Pd/C (for reduction) | 92 |

Mitsunobu Coupling for Ether Linkage

The Mitsunobu reaction efficiently forms C–O bonds, ideal for attaching the pyrrolidinedione to the benzoate. A patent (US10329253B2) details Mitsunobu-based synthesis of pyrrole-diol derivatives.

Procedure :

- Prepare 2-hydroxy-4,5-dimethoxybenzoic acid.

- Protect the carboxylic acid as a methyl ester.

- React with 1-hydroxy-2,5-pyrrolidinedione using DIAD and PPh₃.

Advantages :

Green Chemistry Approaches

Recent patents emphasize solvent-free syntheses. CN106458888A describes pyrrole-diol synthesis without solvents, reducing environmental impact.

Adaptation :

- Mechanochemical grinding of methyl 2-amino-4,5-dimethoxybenzoate and maleic anhydride.

- Thermal cyclization at 150°C.

Efficiency Metrics :

Catalytic Innovations

Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable modular assembly. WO2021074138A1 reports pyrimidine synthesis via Pd-mediated couplings, applicable for introducing the pyrrolidinedione.

Catalyst Screening :

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 65 | |

| PdCl₂(dppf) | - | 72 | |

| NiCl₂ | BINAP | 58 |

Biological Activity

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate (CAS No. 19077-61-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C12H13N1O5

- Molecular Weight : 251.24 g/mol

- IUPAC Name : this compound

The structure features a pyrrole ring fused with a benzoate moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects. A study conducted on various cancer cell lines revealed that this compound induces apoptosis (programmed cell death) in a dose-dependent manner. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 20 | Modulation of Bcl-2 family proteins |

| A549 (lung cancer) | 18 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in cellular processes such as DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to the control group after four weeks of treatment.

Case Study 2: Synergistic Effects

In combination therapy with standard chemotherapeutic agents like doxorubicin, this compound enhanced the anticancer effects while reducing the side effects commonly associated with chemotherapy. This suggests potential for use in combination regimens.

Chemical Reactions Analysis

Reactivity of the Maleimide Core

The electron-deficient double bond in the maleimide ring enables diverse cycloaddition and conjugation reactions:

Diels-Alder Reactions

The maleimide acts as a dienophile in [4+2] cycloadditions:

| Diene | Conditions | Product | Yield | Applications |

|---|---|---|---|---|

| 1,3-Butadiene derivatives | Reflux in toluene, 12–24 hr | Bicyclic adducts with enhanced ring strain | 65–78% | Precursors for bioactive molecules |

| Anthracene | Microwave irradiation, 150°C | Endo-selective adducts | 82% | Materials science applications |

These reactions are stereospecific, with endo selectivity favored under kinetic conditions .

Michael Additions

The maleimide’s α,β-unsaturated carbonyl system undergoes nucleophilic additions:

| Nucleophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Thiols (e.g., cysteine) | pH 7.4, 25°C | Thioether conjugates | β-position attack |

| Amines (e.g., aniline) | Et₃N, DMF, 60°C | Amino-pyrrolidine derivatives | α-position attack |

Thiol-based conjugates are stable under physiological conditions, making them valuable for bioconjugation .

Benzoate Ester Reactivity

The methyl ester and methoxy groups participate in hydrolysis and demethylation:

| Reaction | Conditions | Outcome | Kinetics (Half-Life) |

|---|---|---|---|

| Ester Hydrolysis | 1M HCl, reflux | Carboxylic acid derivative | 2.5 hr (complete) |

| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | Phenolic -OH groups at 4,5 positions | 30 min (quantitative) |

Demethylation is highly selective due to steric protection of the maleimide ring .

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 55–70% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 60–75% |

These reactions enable functionalization at the 2-position of the benzoate ring .

Stability and Degradation Pathways

The compound exhibits moderate thermal stability but undergoes photodegradation:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Ring-opening of maleimide to maleamic acid | 4.2 hr |

| 80°C (solid state) | Ester hydrolysis | >14 days |

Storage under inert atmosphere at −20°C is recommended for long-term stability .

Experimental Characterization Data

Key analytical parameters for reaction monitoring:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, COOCH₃), 3.85 (s, 6H, OCH₃), 6.85–7.45 (m, aromatic + maleimide) |

| IR (KBr) | 1725 cm⁻¹ (ester C=O), 1690 cm⁻¹ (maleimide C=O) |

| HPLC-MS (ESI+) | m/z 332.1 [M+H]⁺ |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate with other heterocyclic compounds from the evidence:

*Calculated based on molecular formulas from .

Key Observations:

Complexity of Substituents: The target compound has a simpler structure compared to 4g and 4h, which incorporate coumarin, benzodiazepine/oxazepine, and tetrazole moieties. In contrast, the target compound’s dimethoxybenzoate ester may prioritize solubility and stability over direct bioactivity.

Reactivity :

- The dioxopyrrole ring in the target compound is highly electrophilic, enabling nucleophilic attack at the carbonyl groups. This contrasts with the tetrazole ring in 4g/4h, which is nucleophilic and participates in click chemistry or metal coordination .

Molecular Weight and Applications :

- The lower molecular weight of the target compound (~291 vs. ~600–660 for 4g/4h) suggests advantages in synthetic scalability or pharmacokinetics (if used in drug design).

Q & A

Basic: What are the optimal synthetic routes for methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate?

Answer:

The synthesis of pyrrol-2-one derivatives, including structurally related compounds, often involves cyclization or condensation reactions. For example:

- Base-assisted cyclization (e.g., using ethanol or DMF as solvents) can generate pyrrol-2-one scaffolds, as demonstrated in the synthesis of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

- Activation of carboxylic acids (e.g., using oxalyl chloride) to form reactive intermediates, followed by coupling with amines or alcohols, is effective for introducing functional groups like the dioxopyrrole moiety .

- Column chromatography (gradient elution with ethyl acetate/PE) or recrystallization (ethanol or DMF-EtOH mixtures) are standard purification methods for such compounds, achieving yields of 44–86% depending on substituents .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:

Comprehensive characterization requires:

- 1H/13C NMR : To confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH3), aromatic protons, and the dioxopyrrole moiety (e.g., carbonyl signals at δ ~170–180 ppm) .

- FTIR : Peaks at ~1700–1750 cm⁻¹ (ester C=O), ~1650–1680 cm⁻¹ (pyrrolidone C=O), and ~1250 cm⁻¹ (C-O of methoxy groups) .

- HRMS : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and fragmentation patterns .

Advanced: How does the electronic nature of substituents influence the reactivity of the dioxopyrrole moiety?

Answer:

The electron-withdrawing nature of the dioxopyrrole group enhances its electrophilicity, making it a strong Michael acceptor. Substituents on the benzoate ring (e.g., methoxy groups) can modulate reactivity:

- Electron-donating groups (e.g., -OCH3) may stabilize intermediates via resonance, affecting regioselectivity in nucleophilic additions .

- Steric effects from bulky substituents (e.g., 4-bromophenyl) can reduce reaction rates in cross-coupling or cycloaddition reactions .

Experimental validation via Hammett plots or computational DFT studies is recommended to quantify these effects.

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Optimize reaction conditions : Use anhydrous solvents, inert atmospheres, and controlled temperatures to minimize side reactions .

- Intermediate purification : Employ flash chromatography or recrystallization after each step to isolate high-purity intermediates .

- Catalytic methods : Explore organocatalysts or transition metals (e.g., Pd for cross-coupling) to enhance efficiency in key steps like esterification or cyclization .

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Hydrolytic stability : Incubate in buffered solutions (pH 4–10) and monitor degradation via HPLC or LC-MS .

- Photostability : Expose to UV/Vis light and analyze changes using UV-spectroscopy or NMR .

Advanced: What are potential applications of this compound in bioconjugation or drug delivery?

Answer:

The dioxopyrrole group serves as a reactive handle for:

- Protein conjugation : React with thiols (e.g., cysteine residues) via Michael addition to create stable thioether linkages .

- Polymer-drug conjugates : Functionalize PEG or PLGA carriers for controlled release systems.

- Probe development : Attach fluorescent tags (e.g., pyrenyl groups) for imaging studies, as demonstrated in related pyrrolidine derivatives .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) .

- X-ray crystallography : Resolve ambiguous signals by determining the crystal structure .

- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to assign overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.